molecular formula C18H35NO8 B3247017 Boc-aminoxy-peg3-t-butyl ester CAS No. 1807512-44-2

Boc-aminoxy-peg3-t-butyl ester

Cat. No.: B3247017
CAS No.: 1807512-44-2
M. Wt: 393.5 g/mol
InChI Key: CCBGRZJSTQVWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-aminoxy-peg3-t-butyl ester typically involves the following steps:

    Formation of the PEG Chain: The PEG chain is synthesized or obtained commercially.

    Introduction of the Aminooxy Group: The aminooxy group is introduced to the PEG chain through a nucleophilic substitution reaction.

    Protection with t-Boc Group: The aminooxy group is protected using tert-butyloxycarbonyl chloride in the presence of a base like triethylamine.

    Formation of t-Butyl Ester: The final step involves esterification with t-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Boc-aminoxy-peg3-t-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Boc-aminoxy-peg3-t-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.

    Biology: Facilitates the conjugation of biomolecules, aiding in the study of protein interactions and cellular processes.

    Medicine: Employed in drug delivery systems and the development of therapeutic agents.

    Industry: Utilized in the production of advanced materials and surface modifications

Mechanism of Action

The mechanism of action of Boc-aminoxy-peg3-t-butyl ester involves its ability to form stable linkages with carbonyl-bearing biomolecules. The aminooxy group reacts with ketones and aldehydes to form oxime linkages, which are stable under physiological conditions. This property makes it an excellent tool for bioconjugation and labeling .

Comparison with Similar Compounds

Similar Compounds

  • Boc-aminoxy-peg2-t-butyl ester
  • Boc-aminoxy-peg4-t-butyl ester
  • Boc-aminoxy-peg5-t-butyl ester

Uniqueness

Boc-aminoxy-peg3-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over molecular spacing and flexibility .

Biological Activity

Boc-aminoxy-PEG3-t-butyl ester is a compound that has garnered attention in the fields of bioconjugation and drug delivery due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a polyethylene glycol (PEG) chain linked to an aminoxy group, with a tert-butyl ester protecting group. This structure enhances the solubility and biocompatibility of the compound, making it suitable for various biological applications.

Biological Applications

  • Bioconjugation :
    • The compound is widely used in bioconjugation techniques to link biomolecules such as proteins, peptides, and nucleic acids. The PEG spacer reduces steric hindrance, improving conjugation efficiency and stability of the resulting biomaterials .
  • Drug Delivery Systems :
    • This compound is employed in developing drug delivery systems. The PEG moiety enhances solubility, while the amino group allows for the attachment of drug molecules or targeting ligands, facilitating controlled release and targeted delivery .
  • Surface Modification :
    • It is utilized for modifying the surface properties of nanoparticles, which helps reduce protein adsorption and immune recognition. This property increases the circulation time of nanoparticles in vivo, making it useful for nanomedicine applications .
  • Cross-linking Reagents :
    • The compound acts as a cross-linking agent in synthesizing hydrogels and polymer networks, which are essential in tissue engineering and controlled drug release applications .

Case Studies

  • In Vitro Studies :
    • A study demonstrated that this compound significantly improved the efficacy of peptide-based drug conjugates by enhancing their stability and bioavailability in cellular environments .
  • In Vivo Studies :
    • Research involving animal models showed that formulations containing this compound exhibited prolonged circulation times and enhanced therapeutic effects compared to non-PEGylated counterparts .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study TypeKey FindingsReference
In Vitro AssaysEnhanced stability and bioavailability in cellular systems
In Vivo StudiesProlonged circulation time; improved therapeutic efficacy
Bioconjugation EfficiencyIncreased conjugation efficiency with biomolecules

The biological activity of this compound is primarily attributed to its ability to form stable conjugates with various biomolecules, which enhances their pharmacokinetic properties. The PEG chain plays a crucial role in reducing immunogenicity and increasing solubility, thereby improving the overall effectiveness of therapeutic agents.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO8/c1-17(2,3)26-15(20)7-8-22-9-10-23-11-12-24-13-14-25-19-16(21)27-18(4,5)6/h7-14H2,1-6H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBGRZJSTQVWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCONC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501136419
Record name 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1,15-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807512-44-2
Record name 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1,15-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807512-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1,15-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-aminoxy-peg3-t-butyl ester
Reactant of Route 2
Reactant of Route 2
Boc-aminoxy-peg3-t-butyl ester
Reactant of Route 3
Reactant of Route 3
Boc-aminoxy-peg3-t-butyl ester
Reactant of Route 4
Reactant of Route 4
Boc-aminoxy-peg3-t-butyl ester
Reactant of Route 5
Reactant of Route 5
Boc-aminoxy-peg3-t-butyl ester
Reactant of Route 6
Reactant of Route 6
Boc-aminoxy-peg3-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.